molecular formula C18H28N2O3 B15202984 tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate

tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate

Katalognummer: B15202984
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: KZNKIXNQNHUFSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a diethylamino group, and a phenyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with the appropriate amino acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate, and the reaction conditions often include solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted carbamates or amides .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps to prevent unwanted reactions at the amino group during the synthesis of complex molecules .

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to investigate the mechanisms of enzyme inhibition and activation .

Medicine

In medicine, carbamates like this compound are explored for their potential use as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs, providing a controlled release mechanism .

Industry

In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions to release the free amine and tert-butyl cation. The compound’s effects are primarily due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions and facilitating the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the tert-butyl group offers steric protection, while the diethylamino group enhances its solubility and reactivity in various chemical environments .

Eigenschaften

Molekularformel

C18H28N2O3

Molekulargewicht

320.4 g/mol

IUPAC-Name

tert-butyl N-[1-(diethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O3/c1-6-20(7-2)16(21)15(13-14-11-9-8-10-12-14)19-17(22)23-18(3,4)5/h8-12,15H,6-7,13H2,1-5H3,(H,19,22)

InChI-Schlüssel

KZNKIXNQNHUFSY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.